molecular formula C5H10HgS+ B14598069 Mercury(1+);2-methylthiolane CAS No. 61113-42-6

Mercury(1+);2-methylthiolane

Cat. No.: B14598069
CAS No.: 61113-42-6
M. Wt: 302.79 g/mol
InChI Key: GEPDTCDPXDQKIV-UHFFFAOYSA-N
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Description

Mercury(1+);2-methylthiolane is a chemical compound that combines mercury in its +1 oxidation state with 2-methylthiolane, an organic sulfur compound. Mercury compounds are known for their unique properties and applications, but they also pose significant health and environmental risks due to their toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury(1+);2-methylthiolane typically involves the reaction of mercury(I) salts with 2-methylthiolane under controlled conditions. One common method is to react mercury(I) chloride with 2-methylthiolane in an aqueous solution, followed by purification steps to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using mercury(I) chloride and 2-methylthiolane, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Mercury(1+);2-methylthiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: It can be reduced to elemental mercury.

    Substitution: The thiolane group can be substituted with other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Such as nitric acid or hydrogen peroxide, can oxidize this compound.

    Reducing Agents: Such as sodium borohydride or zinc, can reduce it to elemental mercury.

    Substitution Reactions: Can be carried out using various organic or inorganic ligands under appropriate conditions.

Major Products Formed

    Oxidation: Produces mercury(II) compounds.

    Reduction: Produces elemental mercury.

    Substitution: Produces new mercury compounds with different ligands.

Scientific Research Applications

Mercury(1+);2-methylthiolane has several applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its interactions with biological molecules and potential effects on living organisms.

    Medicine: Investigated for its potential therapeutic applications and toxicological effects.

    Industry: Used in the production of other mercury compounds and in various industrial processes.

Mechanism of Action

The mechanism of action of Mercury(1+);2-methylthiolane involves its interaction with biological molecules, particularly those containing thiol groups. The compound can bind to these groups, disrupting normal cellular functions and leading to toxic effects. The molecular targets include enzymes and proteins that play critical roles in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Mercury(1+);2-methylthiolane can be compared with other mercury compounds, such as:

    Mercury(I) chloride (calomel): Similar in its +1 oxidation state but lacks the thiolane group.

    Mercury(II) chloride: More oxidized form of mercury with different chemical properties.

    Methylmercury: An organic mercury compound with significant biological and environmental impact.

Uniqueness

This compound is unique due to the presence of the 2-methylthiolane group, which imparts specific chemical and biological properties that differentiate it from other mercury compounds.

Conclusion

This compound is a compound with diverse applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable reagent, but its toxicity also necessitates careful handling and study. Understanding its preparation, reactions, applications, and mechanisms of action is crucial for leveraging its benefits while mitigating its risks.

Properties

CAS No.

61113-42-6

Molecular Formula

C5H10HgS+

Molecular Weight

302.79 g/mol

IUPAC Name

mercury(1+);2-methylthiolane

InChI

InChI=1S/C5H10S.Hg/c1-5-3-2-4-6-5;/h5H,2-4H2,1H3;/q;+1

InChI Key

GEPDTCDPXDQKIV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCS1.[Hg+]

Origin of Product

United States

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